(R)-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione
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Overview
Description
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Pyrrolizinyl Group: This step may involve the use of specific reagents and catalysts to introduce the pyrrolizinyl moiety.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Controlled Reaction Conditions: Such as temperature, pressure, and pH.
Purification Techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of isoindoline are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindoline Derivatives: Compounds with similar core structures but different substituents.
Pyrrolizine Derivatives: Compounds with similar pyrrolizine moieties.
Uniqueness
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(8R)-6,6-dimethyl-5-oxo-1,2,3,7-tetrahydropyrrolizin-8-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O3/c1-17(2)10-18(8-5-9-20(18)16(17)23)11-19-14(21)12-6-3-4-7-13(12)15(19)22/h3-4,6-7H,5,8-11H2,1-2H3/t18-/m1/s1 |
InChI Key |
HAZFBBFUMBFYHQ-GOSISDBHSA-N |
Isomeric SMILES |
CC1(C[C@]2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1(CC2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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